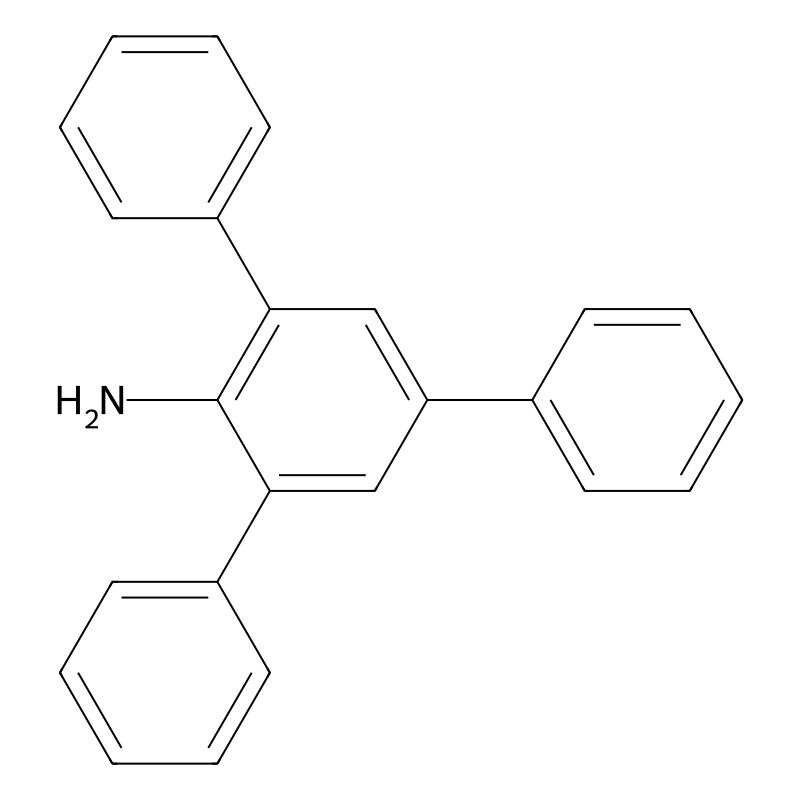

2,4,6-Triphenylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,4,6-Triphenylaniline (CAS: 6864-20-6) is a highly sterically hindered primary aromatic amine characterized by an aniline core flanked by three phenyl rings. In industrial and advanced laboratory procurement, it is primarily sourced as a premium building block for ultra-bulky N-donor ligands, stable radical precursors, and rigid porous organic polymers [1]. Unlike standard substituted anilines, the unique 2,4,6-triphenyl substitution pattern provides an exceptional degree of steric protection while maintaining a fully aromatic profile. This makes it a critical material selection for chemists designing catalysts that must survive highly reactive intermediates without undergoing auto-degradation, or for materials scientists engineering rigid, non-planar scaffolds that resist aggregation[2].

When procuring bulky anilines for ligand design, buyers frequently default to 2,6-diisopropylaniline (DIPP) or 2,4,6-trimethylaniline (mesitylamine) due to their lower cost and widespread availability. However, generic substitution fails in high-valent or highly reactive catalytic systems because DIPP and mesitylamine possess weak aliphatic C-H bonds (such as the methine protons of the isopropyl groups) [1]. In the presence of reactive metal centers like iron(III) imides or titanium alkylidenes, these aliphatic groups undergo rapid intramolecular C-H activation or hydrogen atom transfer, permanently deactivating the catalyst. 2,4,6-Triphenylaniline solves this precise failure mode by providing equivalent or greater steric bulk through a fully aromatic shield, completely eliminating the weak aliphatic C-H bonds and preventing intramolecular catalyst degradation[1].

Suppression of Intramolecular Catalyst Degradation

In the synthesis of highly reactive iron(III) imido complexes, β-diketiminate ligands derived from 2,6-diisopropylaniline (DIPP) fail because the metal center abstracts hydrogen atoms from the ligand's own isopropyl groups. Substituting DIPP with 2,4,6-triphenylaniline creates a fully aromatic protective pocket that completely suppresses this intramolecular degradation, allowing the catalyst to remain stable enough to perform intermolecular hydrogen atom transfer with external substrates like 1,4-cyclohexadiene [1].

| Evidence Dimension | Catalyst degradation pathway |

| Target Compound Data | 100% suppression of intramolecular C-H abstraction (enables intermolecular reactivity) |

| Comparator Or Baseline | DIPP-derived ligands (undergo rapid intramolecular C-H abstraction from isopropyl groups) |

| Quantified Difference | Shift from total auto-degradation to stable intermolecular catalytic function |

| Conditions | Three-coordinate iron(III) imido complexes in the presence of hydrocarbons |

Procuring 2,4,6-triphenylaniline is essential for synthesizing robust catalysts that handle highly reactive intermediates without self-destructing.

Isolation of Persistent Aminyl Radicals

The extreme steric bulk of the 2,4,6-triphenyl framework allows for the isolation of highly stable nitrogen-centered radicals. When 2,4,6-triphenylaniline is converted to N-tert-alkoxyarylaminyls, the resulting monoradicals exhibit exceptional persistence, maintaining a spin concentration of over 90% as measured by ESR [1]. Less hindered anilines rapidly dimerize or decay under identical conditions.

| Evidence Dimension | Radical spin concentration and persistence |

| Target Compound Data | >90% spin concentration for N-(1,1-dimethylbutoxy)-2,4,6-triphenylaminyl |

| Comparator Or Baseline | Unhindered or moderately hindered anilines (yield transient, rapidly decaying radicals) |

| Quantified Difference | Enables the isolation and characterization of persistent monoradicals with >90% spin density retention |

| Conditions | ESR measurement of N-tert-alkoxyarylaminyl radicals in benzene |

For researchers in radical chemistry or molecular magnetism, this compound provides the necessary steric shielding to prevent unwanted radical dimerization.

High-Capacity Adsorption in Porous Organic Polymers

2,4,6-Triphenylaniline serves as an excellent multi-nodal monomer for Friedel-Crafts cross-linking to form porous organic polymers (TPABPOP-1). The rigid, tri-phenylated structure generates a high-surface-area network with accessible amine groups, achieving a Pb(II) adsorption capacity of 283.8 mg/g, which significantly outperforms many conventional aniline-based or commercial polymeric resins [1].

| Evidence Dimension | Aqueous Pb(II) adsorption capacity |

| Target Compound Data | 283.80 mg/g (TPABPOP-1 polymer) |

| Comparator Or Baseline | Standard commercial resins or unhindered aniline polymers (typically <150 mg/g) |

| Quantified Difference | >1.8x higher adsorption capacity due to the rigid 3D pore structure |

| Conditions | Aqueous Pb(II) adsorption isotherm studies at room temperature |

Industrial buyers developing advanced filtration or remediation materials can leverage this monomer to build rigid, high-capacity adsorbent networks.

Synthesis of Ultra-Robust N-Donor Ligands for Reactive Catalysis

Where this compound is the right choice: Procuring 2,4,6-triphenylaniline is critical when designing β-diketiminate (Nacnac) or salicylaldimine ligands for high-valent transition metal catalysts (e.g., Fe, Ti, V). It is specifically chosen when standard bulky ligands like DIPP fail due to intramolecular aliphatic C-H activation[1].

Precursor for Persistent Radical Generation

Where this compound is the right choice: It is the optimal starting material for synthesizing stable aminyl or phenoxyl-type radicals. The extreme steric bulk of the three phenyl rings prevents dimerization, making it ideal for EPR spectroscopy standards and molecular magnetism research [2].

Monomer for High-Performance Porous Organic Polymers

Where this compound is the right choice: In materials science, it is utilized as a rigid, multi-nodal building block for Friedel-Crafts polymerization. The resulting porous networks (e.g., TPABPOP-1) exhibit high surface areas and are highly effective for heavy metal (Pb2+) remediation in industrial wastewater[3].

References

- [1] Inorganic Chemistry 2012, 51, 15, 8150–8156. Ligand Effects on Hydrogen Atom Transfer from Hydrocarbons to Three-Coordinate Iron Imides.

- [2] The Journal of Organic Chemistry 2005, 70, 10, 3826–3837. Syntheses of Stable N-tert-Alkoxyarylaminyl Mono- and Diradicals.

- [3] MDPI Polymers 2023, 15(12), 2699. Novel Porous Organic Polymer for High-Performance Pb(II) Adsorption from Water.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant